2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide
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Overview
Description
2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, and tetrahydrofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and thiazolidine compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid. The reaction temperature is usually maintained between 25°C to 80°C, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-2-(tetrahydro-2-furanylmethyl)-4-isoindolinecarboxylic acid
- 4-Oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid
- (2Z)-4-Oxo-4-({3-[(tetrahydro-2-furanylmethyl)carbamoyl]phenyl}amino)-2-butenoic acid
Uniqueness
2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C18H17N3O4S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide |
InChI |
InChI=1S/C18H17N3O4S2/c19-13(22)9-20-12-6-2-1-5-11(12)14(16(20)23)15-17(24)21(18(26)27-15)8-10-4-3-7-25-10/h1-2,5-6,10H,3-4,7-9H2,(H2,19,22)/b15-14- |
InChI Key |
GNXFLNHOQHESBU-PFONDFGASA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)N)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)N)SC2=S |
Origin of Product |
United States |
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